beta-d-Thioglucose tetraacetate

Description

Context and Significance of Thiosugars in Chemical and Biochemical Sciences

Thiosugars are a class of carbohydrate derivatives where one or more oxygen atoms of the parent sugar are replaced by a sulfur atom. ebi.ac.uk This isosteric substitution of oxygen with sulfur introduces significant changes in the physicochemical properties of the sugar molecule. nih.govnih.gov Due to its larger atomic radius, sulfur forms longer carbon-sulfur bonds compared to carbon-oxygen bonds, leading to altered bond angles and conformational flexibility. nih.govnih.gov Furthermore, the lower electronegativity and increased polarizability of the sulfide (B99878) function compared to the ether moiety in their oxygen counterparts lead to distinct electronic properties. ebi.ac.uknih.gov

These structural and electronic differences confer unique characteristics to thiosugars, such as enhanced stability against enzymatic and chemical hydrolysis. nih.govuniversiteitleiden.nl This stability makes them valuable tools for studying biological systems where their oxygen-containing analogs would be rapidly degraded. encyclopedia.pub Many thiosugars are found in nature and exhibit a range of biological activities, making them attractive targets for the development of carbohydrate-based therapeutics. nih.govencyclopedia.pub The unique properties of thiosugars have positioned them as crucial players in glycobiology, pharmacology, and medicinal chemistry. nih.gov

Overview of Beta-D-Thioglucose (B1205352) Tetraacetate as a Research Compound

Beta-d-Thioglucose tetraacetate, also known by its synonym 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose, is a key derivative of thioglucose. chemimpex.comnih.gov The presence of the four acetate (B1210297) groups enhances its solubility in organic solvents and its reactivity in various chemical transformations. chemimpex.com This compound serves as a versatile building block in organic synthesis and a valuable tool in biochemical research. chemimpex.comcaymanchem.com

In synthetic chemistry, it is frequently utilized as a glycosyl donor in glycosylation reactions to create complex carbohydrates and glycoconjugates. chemimpex.com Its stability and defined stereochemistry make it a reliable reagent for these intricate syntheses. universiteitleiden.nlchemimpex.com In the realm of biochemistry, this compound and its derivatives are employed to study carbohydrate metabolism and the mechanisms of enzymes such as glycosidases. encyclopedia.pubchemimpex.com The thio-linkage can mimic the natural substrate, allowing researchers to probe enzyme-substrate interactions and design specific inhibitors. chemimpex.com

Scope and Objectives of the Research Outline

This article provides a focused examination of this compound as a compound of interest in academic research. The primary objective is to detail its chemical properties, synthesis, and key applications. The subsequent sections will delve into the specific uses of this compound in glycosylation reactions, as a precursor for other thio-sugars, and in the study of glycosidase inhibition. Furthermore, its role in the development of radiolabeled imaging agents will be explored. The information presented is based on established scientific literature and aims to provide a comprehensive and accurate overview for the academic community.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H20O9S | chemimpex.comnih.govsigmaaldrich.com |

| Molecular Weight | 364.37 g/mol | chemimpex.comnih.govsigmaaldrich.com |

| CAS Number | 19879-84-6 | chemimpex.comnih.govsigmaaldrich.com |

| Appearance | White powder or crystals | chemimpex.comthermofisher.com |

| Melting Point | 115-118 °C | chemimpex.comsigmaaldrich.com |

| Optical Rotation | [α]D^20 = +5.8° (c = 2.2 in chloroform) | sigmaaldrich.com |

| Purity | ≥97% | sigmaaldrich.com |

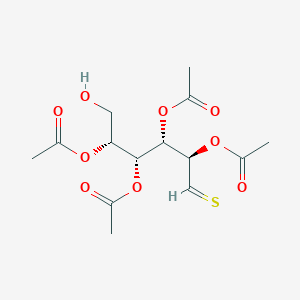

Structure

2D Structure

Properties

Molecular Formula |

C14H20O9S |

|---|---|

Molecular Weight |

364.37 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-1-hydroxy-6-sulfanylidenehexan-2-yl] acetate |

InChI |

InChI=1S/C14H20O9S/c1-7(16)20-11(5-15)13(22-9(3)18)14(23-10(4)19)12(6-24)21-8(2)17/h6,11-15H,5H2,1-4H3/t11-,12+,13-,14-/m1/s1 |

InChI Key |

SGUWTTGYRDTUHK-XJFOESAGSA-N |

Isomeric SMILES |

CC(=O)O[C@H](CO)[C@H]([C@@H]([C@H](C=S)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC(CO)C(C(C(C=S)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Foundational Synthetic Pathways for Beta-D-Thioglucose (B1205352) Tetraacetate

The construction of the beta-D-thioglucose tetraacetate scaffold can be achieved through several reliable synthetic routes. These methods primarily involve the introduction of a sulfur atom at the anomeric position of a protected glucose molecule, ensuring the desired stereochemistry.

Nucleophilic Substitution Reactions with Brominated Glucose Derivatives

A cornerstone in the synthesis of this compound is the nucleophilic substitution of a brominated glucose precursor. bas.bg The process typically starts with the peracetylation of D-glucose to form glucose pentaacetate, which is then treated with a bromine source, such as phosphorus tribromide in glacial acetic acid, to yield 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. bas.bg This brominated derivative serves as a key intermediate. bas.bg The subsequent reaction with a sulfur nucleophile, such as potassium thioacetate, proceeds via an SN2 mechanism, leading to the inversion of configuration at the anomeric carbon and the formation of the desired beta-anomer of thioglucose tetraacetate. The presence of the acetyl group at C-2 can assist in this stereochemical control through neighboring group participation. mdpi.com

| Reactant | Reagent | Product | Yield (%) |

| D-Glucose | Acetic Anhydride (B1165640), Pyridine (B92270) | Glucose Pentaacetate | Not specified |

| Glucose Pentaacetate | Phosphorus Tribromide, Glacial Acetic Acid | 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide | 83.5 |

| 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide | Potassium Thioacetate | This compound | Not specified |

| Table 1: Synthesis of this compound via Brominated Glucose Derivative. bas.bg |

Application of Thiourea (B124793) and Related Sulfur-Containing Reagents

Thiourea and its derivatives provide another versatile route to this compound and related structures. nih.gov In this approach, a suitably protected glucopyranosyl isothiocyanate is reacted with a nucleophile. nih.gov For instance, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate can be synthesized and subsequently reacted with various nucleophiles to introduce the thiourea linkage. nih.govrsc.org The nucleophilic addition of amines to the isothiocyanate group is a common strategy to form thiourea-conjugated glucose derivatives. nih.gov This method is particularly useful for creating a diverse library of compounds for biological screening. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product |

| Substituted Acetophenones | Thiourea, Iodine | Substituted 4-aryl-2-aminothiazoles |

| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate | Substituted 4-aryl-2-aminothiazoles | 1-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-arylthiazol-2-yl) thioureas |

| Table 2: Synthesis of Thiourea Derivatives of Glucose. nih.gov |

Mitsunobu Reactions with Thiols

The Mitsunobu reaction offers a powerful and stereospecific method for the synthesis of thio-sugars. nih.govorganic-chemistry.org This reaction allows for the conversion of an alcohol to a thioether with complete inversion of stereochemistry at the reaction center. organic-chemistry.org In the context of this compound synthesis, a precursor with a free anomeric hydroxyl group can be reacted with a thiol in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-synthesis.com The reaction proceeds through the activation of the hydroxyl group by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the thiol. organic-chemistry.org This method is highly valued for its reliability and the mild conditions under which it is performed.

| Alcohol | Nucleophile | Reagents | Product | Stereochemistry |

| Primary or Secondary Alcohol | Thiol | Triphenylphosphine (TPP), Diethyl Azodicarboxylate (DEAD) | Thioether | Inversion of configuration |

| Table 3: General Scheme of the Mitsunobu Reaction for Thioether Synthesis. organic-chemistry.org |

Strategic Protecting Group Manipulations for Stereochemical Control

The stereochemical outcome of glycosylation reactions is critically influenced by the nature of the protecting groups on the sugar backbone. In the synthesis of this compound, the acetyl group at the C-2 position plays a crucial role. This participating group can form a cyclic acetoxonium ion intermediate during nucleophilic substitution reactions at the anomeric center. This intermediate shields the alpha-face of the pyranose ring, directing the incoming nucleophile to attack from the beta-face, thus ensuring the formation of the desired beta-glycosidic linkage. mdpi.com This phenomenon, known as neighboring group participation, is a fundamental strategy for achieving high stereoselectivity in carbohydrate chemistry.

Functionalization and Conjugation Chemistry of this compound

Once synthesized, this compound can be further modified to create a wide array of derivatives with tailored properties. This functionalization often involves the selective manipulation of the protecting groups.

Selective Deacetylation and Re-acetylation

Selective deacetylation of the per-acetylated thioglucose is a key step in many synthetic sequences. The anomeric acetyl group can be selectively removed under specific conditions, leaving the other acetyl groups intact. ccsenet.orgresearchgate.net This provides a free hydroxyl group at the anomeric position, which can then be used for further glycosylation reactions or the introduction of other functional groups. researchgate.netresearchgate.net Reagents such as magnesium oxide in methanol (B129727) or enzymatic methods using specific esterases have been employed for this purpose. researchgate.netnih.gov The resulting partially deacetylated thioglucose can then be re-acetylated or functionalized at the newly exposed hydroxyl group, allowing for the synthesis of complex glycoconjugates.

| Starting Material | Reagent/Enzyme | Main Product |

| Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | Cellulose acetate (B1210297) esterase from Neisseria sicca SB | Methyl 2,4,6-tri-O-acetyl-beta-D-glucopyranoside (deacetylation at C-3) |

| Pentaacetate glucose | Magnesium oxide, Methanol | Selectively deacetylated at the anomeric position |

| Table 4: Examples of Selective Deacetylation. researchgate.netnih.gov |

Modification of the Thiol Group for Advanced Constructs

The thiol group at the anomeric position of this compound serves as a versatile handle for a wide array of chemical modifications, enabling the synthesis of advanced molecular constructs. This functional group's nucleophilicity allows for selective reactions to introduce various moieties, leading to derivatives with tailored properties for applications in fields such as medicinal chemistry and bioimaging.

One common strategy involves the reaction of the thiol group with electrophilic reagents. For instance, the thiol can react with alkyl halides or other activated systems to form thioethers. A notable example is the synthesis of a thioglucose-derived tetrasulfide, which was prepared by reacting 1-thio-β-d-glucose tetraacetate with sulfur dichloride (S₂Cl₂) in the presence of pyridine. nih.gov This reaction highlights the thiol's capacity to form sulfur-sulfur bonds, leading to the creation of unique polysulfide structures. nih.gov

The thiol group is also amenable to derivatization for analytical purposes, including mass spectrometry. researchgate.net Reagents containing functional groups like N-substituted maleimides or active halogens can selectively react with the thiol. nih.gov This allows for the attachment of reporter groups or moieties that enhance ionization efficiency, facilitating detection and quantification. researchgate.net

Furthermore, the thiol functionality is crucial for the development of radiopharmaceuticals. An analogue of this compound has been labeled with technetium-99m (Tc-99m). nih.gov This involves a coordination reaction where the thiol group plays a key role in chelating the metallic radionuclide. The resulting radiolabeled glucose derivative, Tc-TG, has been investigated as a potential SPECT agent for imaging infections and tumors. nih.gov

The modification of the thiol group is a key strategy for creating more complex and functional molecules from a relatively simple precursor. The ability to selectively target this group allows for the rational design of advanced constructs with specific biological or chemical properties.

Table 1: Examples of Thiol Group Modifications on this compound

| Reactant | Resulting Linkage/Moiety | Application Example | Reference |

|---|---|---|---|

| Sulfur Dichloride (S₂Cl₂) | Tetrasulfide bridge | Model compound for polysulfide research | nih.gov |

| Technetium-99m | Metal-thiolate complex | SPECT imaging agent for tumors and infections | nih.gov |

| N-substituted maleimides | Thioether | Derivatization for analytical detection | researchgate.netnih.gov |

Considerations for Scalable Synthesis in Research and Development

The transition from laboratory-scale synthesis of this compound to larger-scale production for research and development purposes requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. While the compound is commercially available in multi-kilogram batches, understanding the potential challenges of its synthesis is crucial for process optimization. georganics.sk

A common laboratory synthesis involves multiple steps, which can present challenges for scaling up. For instance, a published procedure in Organic Syntheses details a method starting from anhydrous glucose. orgsyn.org This multi-step process includes the introduction and subsequent removal of a trityl protecting group, acetylation, and finally the introduction of the thiol group. orgsyn.org

Key considerations for scalable synthesis include:

Reagents and Solvents: The use of large volumes of solvents like pyridine and acetic anhydride requires efficient handling and recovery systems to minimize cost and environmental impact. orgsyn.org The use of hazardous reagents, such as hydrogen bromide in acetic acid, necessitates stringent safety protocols and specialized equipment for large-scale operations. orgsyn.org

Reaction Conditions: Maintaining precise temperature control, as seen in the cooling steps of the synthesis, can be more challenging in large reactors. nih.gov Reaction times may also need to be re-optimized for larger batches to ensure complete conversion.

Work-up and Purification: The purification steps, such as filtration to remove by-products like trityl bromide and recrystallization from large volumes of solvent, can be labor-intensive and may lead to product loss. orgsyn.org Developing more efficient purification methods, such as column chromatography optimized for large quantities or alternative crystallization techniques, is often necessary.

Table 2: Summary of a Laboratory-Scale Synthesis Step and Scalability Considerations

| Step | Reagents & Solvents | Key Operation | Scalability Consideration | Reference |

|---|---|---|---|---|

| Protection & Acetylation | Anhydrous glucose, trityl chloride, pyridine, acetic anhydride | Heating, pouring into large volume of ice water | Handling of large volumes of pyridine and acetic anhydride; efficient heat transfer | orgsyn.org |

| Deprotection | 6-trityl-β-d-glucose-1,2,3,4-tetraacetate, hydrogen bromide in acetic acid | Rapid filtration of precipitate | Handling of corrosive HBr; efficient and rapid solid-liquid separation | orgsyn.org |

Addressing these considerations through process development and optimization is essential for the successful and economical production of this compound at a scale suitable for extensive research and development activities.

Applications in Advanced Organic Synthesis and Chemical Biology

Beta-D-Thioglucose (B1205352) Tetraacetate as a Glycosyl Donor in Complex Carbohydrate Synthesis

Thioglycosides, including beta-d-thioglucose tetraacetate, are widely utilized as glycosyl donors in the synthesis of complex oligosaccharides. researchgate.netrsc.orgumsl.edu Their stability compared to other glycosyl donors allows for selective activation of the anomeric sulfur, facilitating the formation of glycosidic bonds. researchgate.net The activation of these thioglycosides can be achieved using various reagents, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net

The acetyl protecting groups on the glucose ring influence the stereochemical outcome of the glycosylation reaction. The presence of an acetyl group at the C-2 position typically promotes the formation of 1,2-trans-glycosidic linkages through neighboring group participation. This directed approach is crucial for the stereocontrolled synthesis of complex carbohydrates.

Recent advancements have explored novel methods for activating thioglycosides. For instance, the development of S-indolyl (SIn) and 3,3-difluoroindolylthio (SFox) imidates as leaving groups has shown promise in both 1,2-trans and 1,2-cis glycosylations. umsl.edu These newer methodologies aim to enhance the efficiency and applicability of thioglycoside donors like this compound in the synthesis of intricate carbohydrate structures. umsl.edu

Role in the Synthetic Routes to Glucosinolates and Related Thiohydroxamate Intermediates

This compound is a key precursor in the synthesis of glucosinolates, a class of natural products found in cruciferous plants. mdpi.comcore.ac.uk The core structure of glucosinolates features a β-thioglucose residue linked to a sulfonated oxime. mdpi.comcore.ac.uk The synthesis of these complex molecules often involves the initial construction of the thiohydroximate core, followed by glycosylation with a suitable thioglucose donor.

The synthetic pathway to glucosinolates can involve the glucosylation of a thiohydroximate intermediate using an activated form of this compound. Subsequent sulfation of the resulting desulfo-glucosinolate yields the final glucosinolate product. The chemical synthesis of glucosinolates allows for the creation of isotopically labeled standards and structural analogs for biological studies. core.ac.uk

The biosynthesis of glucosinolates in plants also proceeds through a series of enzymatic steps, starting from amino acids. mdpi.com Key steps include the formation of an aldoxime, its conversion to a thiohydroximic acid, followed by S-glucosylation and subsequent sulfation. mdpi.com Understanding these biosynthetic pathways can inform the design of synthetic routes to novel glucosinolate analogs.

Precursor in the Development of Thioglycoside-Containing Ligands and Metal Complexes

The thiol group of deprotected this compound provides a soft donor atom that readily coordinates to soft metal ions, making it a valuable ligand in coordination chemistry. wikipedia.org This property has been exploited in the development of various metal complexes with applications in chemical biology and medicine.

A prominent application of this compound is in the synthesis of the anti-rheumatic drug and anticancer agent, Auranofin. nih.govnih.gov Auranofin is a gold(I) complex featuring a linear coordination of the gold center to a triethylphosphine (B1216732) and a 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosato ligand derived from this compound. nih.govnih.gov The synthesis typically involves the reaction of a gold(I)-phosphine precursor with 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose. nih.gov

Auranofin acts as a prodrug, and its biological activity is linked to its ability to inhibit the enzyme thioredoxin reductase. nih.gov Researchers have also synthesized analogs of Auranofin by modifying the phosphine (B1218219) ligand to explore new anticancer drug candidates. nih.gov For example, replacing triethylphosphine with trimethylphosphite has yielded new gold(I) complexes with significant cytotoxic effects against ovarian cancer cells. nih.gov

Table 1: Synthesis of Gold(I) Complexes

| Precursor | Reagent | Product | Application |

|---|---|---|---|

| AuP(OCH₃)₃Cl | 1-thio-β-D-glucose tetraacetate, NaHCO₃ | AuP(OCH₃)₃SAtg | Anticancer candidate |

| Gold(I)-phosphine precursor | 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose | Auranofin | Anti-rheumatic, anticancer |

This compound has been incorporated into the structure of iridium(III) complexes to develop photosensitizers for applications such as photodynamic therapy (PDT). davidpublisher.comdavidpublisher.comresearchgate.net These complexes are designed to absorb light and generate reactive oxygen species, like singlet oxygen, which can induce cell death in targeted tissues. davidpublisher.comdavidpublisher.com

In one study, an iridium(III) complex containing a thioglucose tetraacetate-conjugated bipyridyl ligand was synthesized. davidpublisher.comdavidpublisher.com This complex was found to be soluble in both organic solvents and water and was capable of generating singlet oxygen upon photoirradiation. davidpublisher.com While the quantum yield was not high, the study demonstrated the feasibility of using such complexes for exploring effective PDT reagents. davidpublisher.com The introduction of the sugar moiety did not significantly alter the photoabsorption and emission properties of the parent iridium(III) complex. davidpublisher.com

Iridium(III) complexes are attractive for PDT due to their ability to be tuned for absorption in the near-infrared (NIR) region, which allows for deeper tissue penetration of light. rsc.orgnih.gov

The coordination of thiolate ligands, such as the deprotected form of this compound, to transition metals is a fundamental area of research in inorganic and bioinorganic chemistry. wikipedia.org Thiolate ligands are classified as soft Lewis bases and therefore form strong bonds with soft Lewis acidic metals. wikipedia.org

The study of metal-thiolate complexes provides insights into the structure and function of metalloenzymes, where cysteine residues often provide thiolate coordination to metal centers. wikipedia.org For example, iron-sulfur proteins and blue copper proteins feature metal-thiolate bonds. wikipedia.org

The coordination chemistry of gold(I) with thiolate ligands is particularly relevant to the mechanism of action of gold-based drugs. nih.gov The gold-thiolate bond is a key feature in the interaction of these drugs with biological targets. Research in this area explores the synthesis, structure, and reactivity of these complexes to better understand their biological roles.

Utilization in Polymer Chemistry and Advanced Materials Science

The application of this compound and related thioglycosides is an emerging area in polymer chemistry and materials science. Thioglycosides can be used as monomers or functionalizing agents to introduce carbohydrate moieties into polymers. This can impart specific properties to the materials, such as biocompatibility, biodegradability, and molecular recognition capabilities.

While specific examples detailing the direct polymerization of this compound are not extensively documented in the provided context, the broader class of thioglycosides is being explored for the creation of advanced materials. acs.orgnih.gov For instance, thioglycosides can be used to modify surfaces or create functional polymers for applications in drug delivery, tissue engineering, and biosensing. The ability to control the glycosylation process allows for the precise incorporation of sugar units into material scaffolds.

Functionalization of Polymeric Scaffolds via Thiol-Ene Click Reactions

This compound serves as a valuable reagent in polymer modification through "click" chemistry, particularly via thiol-ene reactions. This method allows for the efficient and specific attachment of carbohydrate moieties onto various polymer backbones, creating glycopolymers with tailored properties for biomedical and materials science applications. The thiol group on the deprotected or directly used thioglucose derivative readily participates in photo-initiated radical additions to alkene (ene) groups present on a polymer scaffold.

Researchers have demonstrated the quantitative post-modification of polymers like poly[2-(3-isobutenyl)-2-oxazoline] with acetylated thioglucose. rsc.orgrsc.org In these reactions, a photoinitiator is used to trigger the radical-mediated addition of the thiol to the vinyl groups on the polymer side chains, resulting in a well-defined glycopolymer. rsc.org The reaction is noted for its high efficiency, mild conditions, and short reaction times. rsc.org

Similarly, studies on cross-linked polymeric microspheres have utilized 1-thio-β-D-glucose tetraacetate to functionalize particle surfaces. researchgate.net While some systems may favor other "click" reactions like thiol-para-fluorine substitution depending on the substrate, the reactivity of the thiol group is central to the conjugation. researchgate.net In the context of creating complex "giant surfactants," 1-thio-β-D-glucose tetraacetate has been successfully attached to acrylate-functionalized polyhedral oligomeric silsesquioxane (POSS)-polystyrene conjugates. bohrium.com Research comparing thiol-ene and thiol-Michael addition for this purpose found that while both are effective for smaller ligands, the thiol-Michael reaction can proceed with fewer side reactions when using bulky thiols like the acetylated thioglucose. bohrium.com

Table 1: Examples of Polymeric Scaffolds Functionalized with this compound This table is interactive. You can sort and filter the data.

| Polymeric Scaffold | Reactive Group | Click Reaction Type | Reference |

|---|---|---|---|

| Poly[2-(3-isobutenyl)-2-oxazoline] | Alkene (isobutenyl) | Thiol-Ene | rsc.orgrsc.org |

| Polystyrene/Pentafluorostyrene Microspheres | para-fluoro | Thiol-para-fluorine | researchgate.net |

| Acrylate-POSS-Polystyrene Conjugate | Acrylate (B77674) | Thiol-Ene / Thiol-Michael | bohrium.com |

Formation of Self-Assembled Monolayers (SAMs) on Noble Metal Surfaces

A comprehensive literature search did not yield specific research studies focused on the formation of self-assembled monolayers (SAMs) using this compound on noble metal surfaces. While the formation of SAMs on gold and other noble metals using organosulfur compounds, particularly thiols, is a widely documented and fundamental process in surface science, direct experimental data, and detailed findings for this specific acetylated thioglucose derivative are not presently available in the reviewed literature. The general principle involves the strong affinity and chemisorption of the sulfur atom onto the metal surface, leading to the spontaneous organization of the molecules into a densely packed, ordered monolayer. However, without specific studies, details on the packing density, orientation, and stability of a SAM formed from this compound cannot be provided.

Application in Surface Coating of Nanoparticles for Research Applications

This compound has been effectively used for the surface functionalization of nanoparticles, imparting carbohydrate-based biocompatibility and specific recognition properties to the nanomaterials. The conjugation is typically achieved through click chemistry, leveraging the reactivity of the thiol group.

One prominent application involves the surface modification of cross-linked polymeric microspheres made from styrene (B11656) and pentafluorostyrene. researchgate.net In this research, 1-thio-β-D-glucose tetraacetate was reacted with fluorinated groups on the particle surface via a thiol-para-fluorine reaction, successfully grafting the protected glucose molecules onto the microspheres. researchgate.net The extent of this surface glycosylation was confirmed by spectroscopic methods. researchgate.net

In the field of complex macromolecular structures, this compound has been used to functionalize the headgroups of nanoparticle-polymer conjugates, specifically those based on a polyhedral oligomeric silsesquioxane (POSS) core. bohrium.com The attachment was accomplished via a thiol-Michael addition reaction to an acrylate group on the POSS nanoparticle head, demonstrating a highly efficient method for creating precisely functionalized "giant surfactants". bohrium.com Furthermore, research into gold(I) phosphine derivatives has led to the synthesis of gold nanoparticles functionalized with thioglucose (Au-PR₃), starting from 1-thio-β-D-glucose tetraacetate, for potential biomedical applications. researchgate.net These glyconanoparticles are of interest for applications such as targeted drug delivery and bioimaging. researchgate.net

Investigation of this compound as an Inhibitor of the Maillard Reaction in Model Systems

Following a thorough review of available scientific literature, no specific studies were found that investigate this compound as an inhibitor of the Maillard reaction in model systems. The Maillard reaction, a form of non-enzymatic browning, involves a complex series of reactions between amino acids and reducing sugars, typically at elevated temperatures. Research into inhibitors of this reaction is extensive, particularly for applications in food science and medicine to prevent the formation of advanced glycation end-products (AGEs). dtic.milmdpi.com

Commonly investigated inhibitors include compounds like aminoguanidine, cysteine, pyridoxamine, and various plant-derived phytochemicals. mdpi.comnih.gov These molecules typically act by trapping reactive carbonyl species, chelating metal ions, or acting as antioxidants. nih.gov While sulfur-containing compounds like cysteine are known to be effective, there is no specific data in the reviewed sources detailing the inhibitory effects, mechanism of action, or efficacy of this compound in glucose-glycine or other standard Maillard reaction model systems. nih.govnih.govresearchgate.net

Mechanistic and Biochemical Research Applications Non Clinical Focus

Beta-D-Thioglucose (B1205352) as a Non-Hydrolyzable Glucose Analog in Enzymatic Studies

The stability of the thioglycosidic bond in the presence of glycosidases, enzymes that cleave carbohydrate linkages, makes thio-glucose derivatives excellent probes for enzymatic functions. scispace.com Unlike their natural O-glycoside counterparts, thioglycosides are resistant to hydrolysis, allowing researchers to study enzyme-substrate interactions without the complication of product formation. scispace.com

Thio-β-D-glucosides are widely employed as competitive inhibitors in research targeting glycosidases. scispace.com Their structural similarity to natural glucose allows them to bind to the active site of these enzymes, effectively blocking the binding of the natural substrate. This inhibitory action is a cornerstone of studies aiming to understand enzyme kinetics and to identify potential therapeutic agents for conditions involving carbohydrate metabolism, such as diabetes and viral infections. scispace.com

Research has shown that structurally simple 1-thio-β-D-glucopyranosides can act as potent and selective inhibitors of specific glycosidases. For instance, studies on fungal glycosidases from Aspergillus oryzae and Penicillium canescens revealed significant and selective inhibition of α- and β-glucosidases. scispace.compacific.edu The effectiveness of inhibition is often influenced by the nature of the aglycone (the non-sugar portion) attached to the thioglucose core. Derivatives with large, lipophilic aglycones have demonstrated particularly potent inhibition of β-D-glucosidases. scispace.com

Table 1: Effect of 1-thio-β-D-glucopyranosides on the Activity of P. canescens Glycosidases

| Compound Derivative | β-glucosidase Inhibition (%) | α-glucosidase Inhibition (%) |

|---|---|---|

| 2a-2e (Aryl aglycones) | Weak Inhibition | Weak Inhibition |

| 2f, 2g (Lipophilic aglycones) | Potent Inhibition | Weak Inhibition |

| 2i (Polar aglycone) | Negligible Inhibition | Not Reported |

This table is illustrative, based on findings that different aglycones attached to the thioglucoside core result in varying degrees of enzyme inhibition. scispace.com

By acting as stable, non-metabolizable glucose mimics, thioglucose derivatives serve as critical tools for elucidating carbohydrate metabolism pathways in vitro. Researchers can introduce these compounds into cellular systems to arrest specific enzymatic steps, allowing for the isolation and study of metabolic intermediates and the characterization of enzyme function within a pathway. The resistance to metabolism ensures that the observed effects can be directly attributed to the inhibition of a specific target enzyme. scispace.com

Investigations into Sugar Transport Mechanisms Utilizing Radiolabeled Derivatives in Cell Lines

Radiolabeled derivatives of beta-d-Thioglucose tetraacetate are instrumental in studying sugar transport across cell membranes. A technetium-99m (99mTc)-labelled analogue, specifically the Tc-labelled 1-thio-beta-D-glucose 2,3,4,6-tetra-acetate (Tc-TG), has been developed for this purpose. nih.gov Such tracers allow for the visualization and quantification of transporter activity in various cell lines.

In vitro binding studies have been conducted to compare the performance of Tc-TG with the well-established glucose analog [18F]FDG in tumor cells expressing different glucose transporters (GLUTs). nih.gov These experiments revealed that both tracers bind more effectively to cells expressing glucose transporter 1 (GLUT1) than those expressing glucose transporter 2 (GLUT2). nih.gov Notably, the binding of [18F]FDG was found to be specific. Furthermore, Tc-TG demonstrated the highest binding affinity to bacteria and the greatest accumulation in infected tissues in animal models, highlighting its potential as a specific probe for transport mechanisms in different biological contexts. nih.gov

Table 2: Comparative Binding and Accumulation of Radiolabeled Glucose Analogs

| Tracer | Target Cell/Tissue | Key Finding |

|---|---|---|

| Tc-TG | Tumor cells (GLUT1 vs. GLUT2) | Binds more effectively to GLUT1-expressing cells than GLUT2-expressing cells. nih.gov |

| [18F]FDG | Tumor cells (GLUT1 vs. GLUT2) | Binds more effectively to GLUT1-expressing cells; binding is specific. nih.gov |

| Tc-TG | Bacteria (S. aureus) | Shows the highest binding compared to [18F]FDG. nih.gov |

| Tc-TG | Infected mouse thigh muscle | Highest rate of accumulation compared to [18F]FDG. nih.gov |

Modulation of Cellular Oxidative Stress in In Vitro Research Models

Elevated glucose levels can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govnih.gov This phenomenon, often termed glucose toxicity, is a subject of intense research. Derivatives of thioglucose are being explored as tools to study and modulate these oxidative stress responses in in vitro models.

Recent research has focused on thioglucose derivatives that can influence cellular redox biology. For example, a novel thioglucose-derived tetrasulfide (TGS4) has been shown to significantly increase the cellular levels of sulfane sulfur, particularly in the form of hydropersulfides and trisulfides. nih.gov These sulfur species are important regulators in redox biology. The study demonstrated that TGS4 possesses antioxidative properties and can serve as a precursor to persulfides in a biological setting, which contributes to its antioxidant activity. nih.govnih.gov

Role as a Carrier Molecule for Enhanced Cellular Uptake of Research Markers and Macromolecules

This compound and its analogs can function as carrier molecules to deliver research markers to specific cells or tissues. By attaching a detectable marker, such as a radioisotope, to the thioglucose backbone, the entire complex can be transported into cells via glucose transporters.

The 99mTc-labelled thioglucose analog (Tc-TG) exemplifies this role. In research models, this tracer was able to visualize sites of S. aureus infection and tumors within 15 minutes of injection, indicating that the thioglucose moiety successfully carried the radioactive technetium to these target areas. nih.gov This application is also noted in bio-imaging research. lktlabs.com Furthermore, derivatives such as thioglucose tetrasulfide (TGS4) have been shown to easily enter cells, suggesting that the thioglucose structure can facilitate the cellular uptake of attached molecules. nih.gov

Derivatization to Polysulfides for Research in Redox Biology

A significant area of current research involves the derivatization of thioglucose to create novel polysulfides for studying redox biology. nih.govnih.gov Polysulfides are gaining interest due to their role as precursors of hydrogen sulfide (B99878) (H₂S) and persulfides (RSSH), which are crucial signaling molecules. nih.gov

Researchers have successfully prepared and evaluated a novel thioglucose tetrasulfide (TGS4), the first carbohydrate-based polysulfide for such applications. nih.gov This compound offers several advantages for biological investigations, including excellent stability and water solubility. nih.gov In vitro experiments have demonstrated that TGS4 can release H₂S when exposed to biological thiols. It also effectively induces the persulfidation of endogenous thiols and proteins, demonstrating its utility as a tool to explore the function of polysulfides in cellular signaling and redox regulation. nih.gov The development of TGS4 provides a valuable new model compound for research in the expanding field of sulfur-related redox biology. nih.govnih.gov

Studies on Hydrogen Sulfide (H₂S) and Persulfide Production

Detailed searches of scientific literature and research databases did not yield specific studies where this compound was utilized as a primary tool or subject in the investigation of hydrogen sulfide (H₂S) or persulfide production. The current body of publicly accessible research does not appear to focus on the direct application of this compound in modulating or studying the pathways of these particular sulfur-containing signaling molecules. Therefore, no detailed research findings or data tables on this specific topic can be presented at this time.

Evaluation of Antioxidative Properties in Chemical Systems

Similarly, a comprehensive review of available scientific information did not uncover research specifically evaluating the antioxidative properties of this compound within chemical systems. While the broader class of sulfur-containing compounds can exhibit antioxidant activities, studies detailing the specific capacity of this compound to scavenge free radicals or otherwise act as an antioxidant in controlled chemical environments are not present in the surveyed literature. Consequently, there are no specific findings or comparative data to present in a tabular format regarding its antioxidative potential.

Assessment of Cellular Sulfane Sulfur Level Modulation in Research Cells

Investigations into the role of this compound in the modulation of cellular sulfane sulfur levels in research cells also appear to be absent from the current scientific literature. No studies were identified that specifically use this compound to alter or measure the concentration of sulfane sulfur within cellular models. As a result, there is no data to report on its effects or to compile into a research findings table for this area of biochemical investigation.

Advanced Analytical and Spectroscopic Characterization in Research Settings

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of beta-d-Thioglucose (B1205352) tetraacetate, providing detailed insights into its molecular architecture and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Anomeric Configuration and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of molecules. For carbohydrates like beta-d-Thioglucose tetraacetate, ¹H and ¹³C NMR are crucial for confirming the anomeric configuration—the stereochemistry at the C1 carbon. creative-proteomics.com

In ¹H NMR spectroscopy, the anomeric proton (H-1) of a β-anomer typically resonates upfield (at a lower chemical shift) compared to the α-anomer due to its axial orientation in the more stable chair conformation. magritek.com The coupling constant (J-value) between the anomeric proton and the adjacent proton (H-2) is also diagnostic. A large coupling constant is characteristic of a trans-diaxial relationship, confirming the β-configuration. magritek.com The signals for the anomeric protons of glucose derivatives usually appear in the range of 4.3 to 5.9 ppm. creative-proteomics.com The rest of the proton signals can be assigned using two-dimensional NMR techniques like COSY and TOCSY, which reveal proton-proton coupling networks. bohrium.comslu.se

¹³C NMR spectroscopy provides information on the carbon skeleton. nih.gov The chemical shift of the anomeric carbon (C-1) is particularly informative. In conjunction with ¹H NMR data, ¹³C NMR helps to provide a complete structural confirmation of this compound. hmdb.canih.gov

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Key Information Provided |

| ¹H | 4.5 - 5.5 (Anomeric Proton) | Anomeric configuration, coupling constants |

| 1.9 - 2.1 (Acetyl Protons) | Presence and number of acetate (B1210297) groups | |

| ¹³C | 80 - 90 (Anomeric Carbon) | Confirmation of anomeric configuration |

| 169 - 171 (Carbonyl Carbons) | Presence of acetate carbonyl groups | |

| 20 - 21 (Acetyl Methyl Carbons) | Presence of acetate methyl groups |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) for Molecular Ion Verification and Adduct Formation Studies

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound. researchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the analyte molecules become charged ions that can be detected by the mass spectrometer. This technique is valuable for verifying the molecular weight of the compound and studying the formation of adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which are commonly observed for carbohydrates. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that is highly effective for the analysis of biomolecules, including carbohydrates. nih.gov In MALDI-TOF, the analyte is co-crystallized with a matrix material. A laser is then used to desorb and ionize the analyte molecules, which are subsequently accelerated in a time-of-flight tube to determine their m/z. nih.gov MALDI-TOF is known for its high sensitivity and is often used to confirm the molecular weight of this compound. rsc.org Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion, providing valuable structural information. mdpi.com

Chromatographic Methods for Separation and Quantitative Analysis

Chromatographic techniques are vital for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. chemicalbook.com For a moderately polar compound like this compound, reversed-phase HPLC is a common method for purity analysis. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound can be determined by the presence of a single major peak in the chromatogram. cerealsgrains.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly effective for separating polar and hydrophilic compounds. rsc.org HILIC uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent and a small amount of water. This technique can be advantageous for the analysis of carbohydrates and their derivatives, offering alternative selectivity to reversed-phase HPLC and potentially better retention for polar analytes. It is a valuable tool for assessing the purity of this compound.

Surface-Sensitive Techniques for Material Characterization

While not as commonly employed for the routine analysis of the bulk compound, surface-sensitive techniques can become important when this compound is used to modify surfaces or is part of a material. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) could be used to characterize the chemical composition and morphology of surfaces functionalized with this molecule. However, detailed research findings in this specific context are less prevalent in the general literature.

Reflection-Absorption Infrared Spectroscopy (RAIRS) for Surface Monolayer Characterization

Reflection-Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique used to study the vibrational properties of thin films and molecular monolayers on reflective surfaces, such as gold. uh.edu When this compound is assembled as a monolayer on a gold substrate, RAIRS can provide detailed information about the chemical integrity, orientation, and packing of the molecules.

The technique works by directing a beam of infrared radiation at the surface at a high angle of incidence. piketech.com The light reflects off the metal surface, and in the process, it can be absorbed by the molecules in the monolayer. piketech.com A key principle of RAIRS on metal surfaces is the "surface selection rule," which dictates that only vibrational modes with a dipole moment component perpendicular to the surface are strongly observed. This allows researchers to deduce the orientation of the adsorbed molecules.

In the context of this compound SAMs, specific vibrational bands are of interest. The carbonyl (C=O) stretching vibrations of the acetate groups and the C-O and C-C stretching vibrations of the glucose ring are particularly informative. The frequencies and intensities of these bands can indicate the degree of order and packing density within the monolayer. For example, a study on the co-adsorption of CO and oxygen on a Cu(111) surface used RAIRS to characterize and quantify the adsorbed species, demonstrating the technique's sensitivity to the surface environment. nih.govru.nl Similarly, RAIRS has been used to monitor the changes in long-chain alkanethiolate SAMs as a function of temperature, revealing information about the conformational order of the alkyl chains. uh.edu

Table 1: Representative RAIRS Peak Assignments for Characterizing Thiol-Based SAMs

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Information Gleaned |

| 2800 - 3000 | C-H stretching (from acetate methyl groups) | Chain conformation and packing density |

| 1740 - 1760 | C=O stretching (from acetate groups) | Integrity of the protecting groups, molecular orientation |

| 1200 - 1250 | C-O stretching (from acetate groups) | Molecular structure and orientation |

| 1000 - 1150 | C-O, C-C stretching (from glucose ring) | Conformation of the carbohydrate headgroup |

This table is a generalized representation based on typical values for acetate and carbohydrate-containing molecules and is intended for illustrative purposes.

Surface Plasmon Resonance (SPR) for Molecular Recognition and Binding Kinetics in Surface Studies

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that is exceptionally well-suited for studying molecular recognition events at surfaces. dtu.dk It is widely used to quantify the kinetics and affinity of interactions between a molecule immobilized on a sensor surface and an analyte in solution. psu.edunih.gov For this compound SAMs on a gold sensor chip, SPR can be employed to study its interactions with proteins, such as lectins, which are known to bind carbohydrates.

The SPR phenomenon occurs when polarized light, under conditions of total internal reflection, strikes a thin metal film (typically gold). nih.gov At a specific angle of incidence, the light excites surface plasmons (collective oscillations of electrons) on the metal surface, causing a measurable drop in the intensity of the reflected light. nih.gov This resonance angle is highly sensitive to the refractive index of the medium immediately adjacent to the gold surface. When an analyte binds to the immobilized this compound, the local refractive index changes, resulting in a shift in the resonance angle that is proportional to the mass of the bound analyte. researchgate.net

By monitoring this change over time, a sensorgram is generated, which provides kinetic data on the association and dissociation of the analyte. From this data, key kinetic parameters can be determined. vela-labs.at

Table 2: Kinetic Parameters Obtainable from SPR Analysis

| Parameter | Symbol | Unit | Description |

| Association Rate Constant | k_a (or k_on) | M⁻¹s⁻¹ | The rate at which the analyte binds to the immobilized ligand. |

| Dissociation Rate Constant | k_d (or k_off) | s⁻¹ | The rate at which the analyte-ligand complex dissociates. |

| Equilibrium Dissociation Constant | K_D | M | A measure of binding affinity, calculated as k_d/k_a. A lower K_D indicates a higher affinity. |

For instance, SPR imaging has been successfully used to study the interactions of the lectins concanavalin (B7782731) A and jacalin with carbohydrate arrays of mannose and galactose. nih.govkiesslinglab.com In these studies, researchers were able to construct adsorption isotherms and determine the equilibrium dissociation constants for the protein-carbohydrate interactions. nih.govkiesslinglab.com A similar approach could be used to characterize the binding of specific lectins to a this compound surface, providing quantitative insights into the molecular recognition process. Recent studies have also validated SPR as a robust method for screening small molecule inhibitors against carbohydrate-binding proteins like galectin-1, demonstrating its utility in drug discovery contexts. mdpi.com

Electrochemical Scanning Tunneling Microscopy (EC-STM) for Molecular Resolution Imaging of Self-Assembled Monolayers

Electrochemical Scanning Tunneling Microscopy (EC-STM) is a powerful imaging technique that allows for the visualization of conductive surfaces with atomic or molecular resolution while they are immersed in an electrolyte solution and under electrochemical control. researchgate.netconicet.gov.ar This makes it an ideal tool for studying the structure and formation of this compound SAMs on a gold electrode surface, such as Au(111).

In EC-STM, a sharp, conductive tip is brought very close to the sample surface, and a bias voltage is applied between them. acs.org This results in a quantum mechanical tunneling current that is exponentially dependent on the tip-sample distance. acs.org By scanning the tip across the surface and maintaining a constant tunneling current, a topographic image of the surface's electronic states can be generated. acs.orgresearchgate.net

A study on the self-assembly of 1-thio-β-d-glucose on a Au(111) electrode provides a relevant example of the insights that can be gained from EC-STM. researchgate.net In that research, EC-STM was used to obtain molecularly resolved images of the monolayer. researchgate.net It was found that the method of monolayer formation (potential-assisted deposition versus passive incubation) significantly impacted the resulting surface structure. researchgate.net Passive self-assembly from a methanol (B129727) solution resulted in a stable, albeit disordered, monolayer of the thioglucose. researchgate.net In contrast, potential-assisted assembly led to complications, including possible cleavage of the S-C bond. researchgate.net

EC-STM can reveal critical details about the packing arrangement, domain structure, and presence of defects within the this compound monolayer. It can also be used to observe dynamic processes, such as the reductive desorption or oxidative re-adsorption of the thiol monolayer by controlling the electrode potential. conicet.gov.ar The imaging conditions are crucial for obtaining high-quality data.

Table 3: Typical EC-STM Imaging Parameters for Thiol SAMs on Gold

| Parameter | Typical Range | Description |

| Bias Voltage (V_bias) | ±0.5 to ±2.0 V | The potential difference applied between the tip and the sample. |

| Tunneling Current (I_t) | 1 - 100 pA | The quantum tunneling current that is kept constant during imaging. |

| Electrolyte | e.g., 0.1 M HClO₄, 0.1 M KOH | The solution in which the sample and tip are immersed, allowing for electrochemical control. |

These parameters are based on general findings for imaging thiol SAMs on Au(111) and may require optimization for specific systems. acs.org

Through the application of EC-STM, researchers can gain a fundamental understanding of how this compound molecules arrange themselves on a conductive surface, providing a structural foundation for interpreting their functional properties in applications such as biosensors and biocompatible coatings.

Computational and Theoretical Approaches to Beta D Thioglucose Tetraacetate Research

Molecular Modeling and Quantum Chemistry Studies (e.g., Density Functional Theory - DFT)

Molecular modeling and quantum chemistry are indispensable tools for investigating the properties of beta-d-thioglucose (B1205352) tetraacetate and its metallic complexes. Density Functional Theory (DFT) is a prominent quantum mechanical method used in this field because it offers a good balance between computational cost and accuracy for systems containing transition metals. nih.gov DFT calculations allow for the determination of electronic structures, molecular geometries, and energetic properties of molecules.

In the context of beta-d-thioglucose tetraacetate, these studies are often applied to its coordination complexes, such as those with palladium(II). nih.gov While experimental techniques like X-ray crystallography can determine solid-state structures, DFT provides a more profound understanding by calculating the geometry of complexes in different environments and predicting properties that are difficult to measure. nih.govberkeley.edu For instance, DFT has been successfully used to support the interpretation of experimental data for palladium(II) complexes with thioether-containing ligands, demonstrating its reliability in predicting coordination geometries. nih.gov Theoretical studies on related chiral phosphine (B1218219) ligands, which, like thioglucose derivatives, are crucial in asymmetric catalysis, also rely heavily on computational methods to rationalize their effectiveness. nih.govresearchgate.net

Prediction of Molecular Conformations and Energetics

A molecule's conformation—the spatial arrangement of its atoms—is critical to its chemical and physical properties. This compound and its derivatives can adopt various conformations, and computational methods are key to predicting the most stable arrangements. Conformational analysis using DFT can calculate the relative energies of different isomers and conformers, identifying the most energetically favorable structures. mdpi.comresearchgate.net

This predictive power is particularly valuable in the study of coordination complexes. For example, research on chiral P,S-ligands derived from this compound has shown that when coordinated to a palladium(II) center, significant conformational differences can arise. nih.gov In the solid-state structure of a related palladium(II) allyl complex, two non-equivalent molecules were found in the unit cell, differing in the conformation of the ester functions. nih.gov Computational modeling can elucidate the energetic landscape of these conformers, explaining why certain arrangements are preferred. By calculating cohesive energies and analyzing intermolecular interactions, a detailed picture of lattice stability and packing can be formed. mdpi.com

The table below presents selected structural data for a palladium(II) allyl complex containing a P,S-ligand derived from this compound, illustrating the precise geometric parameters that computational models aim to predict and analyze. nih.gov

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Pd−P Bond Length (Å) | 2.256(2) | 2.255(2) |

| Pd−S Bond Length (Å) | 2.373(2) | 2.368(2) |

| P−Pd−S Bond Angle (°) | 91.30(7) | 91.43(7) |

Mechanistic Insights into Ligand Exchange Reactions in Coordination Complexes

This compound and its derivatives are effective ligands in coordination chemistry, and their complexes often participate in ligand exchange reactions, a fundamental process in many catalytic cycles. nih.govacs.org Understanding the mechanism of these reactions is crucial for designing more efficient catalysts. Computational studies provide a window into these dynamic processes, allowing for the mapping of reaction pathways and the characterization of transient species like transition states. acs.org

For palladium(II) complexes involving thio-ligands, DFT calculations can model the entire reaction coordinate for ligand exchange. acs.org These studies can determine whether the mechanism is associative, where the incoming ligand binds before the old one departs, or dissociative. Research on similar systems suggests that ligand exchange often proceeds via an associative, SN2-like mechanism. acs.org Computational models can calculate the activation energies for these steps, revealing the rate-determining step of the reaction. nih.gov This information is vital for understanding how the ligand structure, including the chiral backbone of the thioglucose derivative, influences the reaction kinetics. scilit.comacs.org

Correlation of Structural Properties with Theoretical Reactivity Profiles

A central goal of computational chemistry is to establish a clear link between a molecule's structure and its reactivity. researchgate.net For this compound complexes, theoretical methods can calculate a variety of reactivity descriptors derived from the electronic structure. These descriptors, combined with the predicted molecular conformations, create a comprehensive reactivity profile.

For instance, in palladium(II) allyl complexes with chiral P,S-ligands, the specific conformation of the thioglucose backbone influences the stereochemical outcome of catalytic reactions. nih.govresearchgate.net Detailed NMR measurements of these complexes reveal the presence of multiple diastereomeric isomers in solution, which interconvert through various equilibria. nih.gov The reaction kinetics and the resulting enantioselectivity of a catalytic process are dependent on the relative stability and reactivity of these isomers. nih.gov

Theoretical models can correlate the structural features of each isomer—such as bond angles, dihedral angles, and steric hindrance around the metal center—with its calculated reactivity. berkeley.edu By analyzing the frontier molecular orbitals (HOMO and LUMO) and mapping the electrostatic potential, researchers can predict which sites on the complex are most susceptible to nucleophilic or electrophilic attack, thereby rationalizing the observed selectivity in catalytic applications like allylic alkylation. acs.orgrsc.org

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization Strategies for Enhanced Research Probes

The core structure of β-D-thioglucose tetraacetate serves as a versatile scaffold for the synthesis of novel derivatives, particularly for use as research probes in bio-imaging. A significant area of emerging research is the development of targeted imaging agents by chemically modifying the parent compound.

A key example of this strategy is the synthesis of a technetium-99m (Tc)-labelled analogue of 1-thio-β-D-glucose 2,3,4,6-tetra-acetate (Tc-TG). nih.govnih.gov This radiolabeled derivative has been investigated for its potential in detecting infections and tumors. nih.govnih.gov Research has shown that the Tc-TG probe can visualize sites of Staphylococcus aureus infection and tumors in murine models within 15 minutes of injection. nih.govnih.gov This derivatization strategy transforms the original compound into a powerful tool for single-photon emission computed tomography (SPECT) imaging, highlighting the potential for creating a new class of diagnostic agents based on this thioglucose scaffold. nih.govnih.gov Future research will likely focus on creating derivatives with different radioisotopes or fluorescent tags to expand the repertoire of available research probes for various imaging modalities.

Integration into Advanced Supramolecular Assemblies and Nanomaterials for Targeted Research Delivery

The integration of sugar molecules onto the surface of nanomaterials is a rapidly advancing field, aimed at improving biocompatibility and enabling targeted delivery. While direct research on the integration of β-D-thioglucose tetraacetate into such systems is still emerging, studies on related thiolated glucose compounds provide a strong basis for future exploration.

The thiol group of de-acetylated 1-thio-β-D-glucose demonstrates a strong affinity for gold surfaces, enabling the functionalization of gold nanoparticles (AuNPs). nih.govrsc.org This process allows for the creation of self-assembled monolayers (SAMs) on the nanoparticle surface. nih.gov These functionalized AuNPs have been explored for biosensor applications and can interact with specific proteins, such as maltose (B56501) binding protein. frontiersin.org Furthermore, research has shown that near-infrared (NIR) irradiation can trigger the formation and release of aurothioglucose (B1665330) from thioglucose-loaded gold nanoparticles, suggesting a potential for controlled release systems. rsc.org

Extrapolating from this, future research is anticipated to explore the use of β-D-thioglucose tetraacetate in similar nanoparticle systems. The acetate (B1210297) groups could influence the solubility, stability, and release kinetics of such nanoconstructs. Thiolated biopolymers are already being investigated for creating drug delivery systems with enhanced properties, and the principles could be applied to nanoparticles functionalized with this compound. nih.gov The development of glucose-responsive drug delivery systems, which utilize various mechanisms like glucose oxidase or phenylboronic acid, represents another promising avenue where acetylated thioglucose derivatives could be integrated into hydrogels or nanoparticles for intelligent delivery platforms. nih.govmdpi.com

Unraveling Unexplored Biochemical Pathways and Interactions in In Vitro Systems

The structural similarity of β-D-thioglucose tetraacetate to glucose suggests potential interactions with biological systems that handle sugars. Emerging research is beginning to probe these interactions in vitro to understand its biochemical behavior.

Studies using the technetium-labeled derivative (Tc-TG) have provided initial insights. In vitro binding assays revealed that Tc-TG binds more effectively to cells expressing glucose transporter 1 (GLUT1) than those expressing glucose transporter 2 (GLUT2). nih.govnih.gov This suggests a degree of selectivity in its interaction with cellular glucose uptake machinery. Interestingly, Tc-TG also demonstrated high binding to bacteria, indicating potential applications in microbiological research beyond mammalian systems. nih.govnih.gov

Another documented in vitro application is its use as an inhibitor of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food and also in biological systems. myfisherstore.comlktlabs.com By inhibiting this reaction between glucose and glycine, β-D-thioglucose tetraacetate can serve as a valuable research tool for studying the mechanisms and consequences of glycation. myfisherstore.com Future in vitro studies are needed to explore other potential interactions, such as its susceptibility to enzymatic hydrolysis by glycosidases or its potential to act as an inhibitor for enzymes involved in glucose metabolism. nih.govnih.gov

Development of New Analytical Methodologies for Complex Research Matrices

As the use of β-D-thioglucose tetraacetate expands, the need for robust and sensitive analytical methods for its detection and quantification in complex research matrices becomes critical. Current quality control relies on standard techniques, but more advanced methodologies are being applied to this and related compounds.

Basic characterization and quality assessment of β-D-thioglucose tetraacetate are often performed using straightforward analytical procedures. These include melting point determination, Fourier-transform infrared spectroscopy (FTIR) for confirming functional groups, and argentometric titration to determine purity. rsc.orgsigmaaldrich.com

For more detailed structural elucidation and analysis in complex mixtures, advanced spectroscopic and chromatographic techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are fundamental for confirming the precise structure and stereochemistry of the compound and its derivatives. chemicalbook.comchemicalbook.com NMR is also a powerful tool for studying the acetylation patterns of thioglycosides. nih.gov

Mass Spectrometry (MS) : MS provides accurate molecular weight information and fragmentation patterns that are crucial for identifying the compound and its metabolites in biological samples. chemicalbook.com High-resolution mass spectrometry was used to confirm the formation of aurothioglucose from thioglucose-loaded nanoparticles. rsc.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a key technique for the separation and quantification of acetylated carbohydrates. jfda-online.com Methods developed for analyzing N-acetyl-chito-oligosaccharides, for instance, often use a gradient elution with acetonitrile (B52724) and water, which could be adapted for β-D-thioglucose tetraacetate. jfda-online.com

Future research will likely focus on developing and validating highly sensitive hyphenated techniques, such as LC-MS/MS, to trace the compound and its metabolic fate in in vitro biological systems.

Interactive Data Table: Properties of β-D-Thioglucose Tetraacetate

This table summarizes key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀O₉S | myfisherstore.comsigmaaldrich.comnih.gov |

| Molecular Weight | 364.37 g/mol | myfisherstore.comsigmaaldrich.comnih.gov |

| CAS Number | 19879-84-6 | myfisherstore.comlktlabs.comsigmaaldrich.com |

| Appearance | White solid (crystals or powder) | rsc.orgsigmaaldrich.com |

| Melting Point | 115-117 °C | sigmaaldrich.com |

| Optical Activity | [α]20/D +5.8° (c=2.2 in chloroform) | sigmaaldrich.com |

| Purity (Assay) | ≥97% | sigmaaldrich.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.